1-Adamantylzinc bromide is synthesized by reacting 1-adamantyl bromide with metallic zinc in an inert atmosphere []. The adamantyl group is a tricyclic cage structure commonly found in pharmaceuticals and natural products [].
The molecule consists of a zinc (Zn) atom bonded to a bromine (Br) atom and an adamantyl group (C₁₀H₁₅). The adamantyl group has a tetrahedral carbon framework with a chair-like conformation. The Zn-Br bond is ionic, while the Zn-C bond is covalent with some ionic character [].
1-Adamantylzinc bromide is a valuable reagent for Negishi cross-coupling reactions, where it reacts with organic halides (RX) in the presence of a palladium catalyst to form new carbon-carbon bonds (C-C) [, ].
Balanced chemical equation for a Negishi cross-coupling reaction:
R-X + R'ZnBr + Pd(0) L_n -> RR' + ZnBr_2 + Pd(II) L_n (where R and R' are organic groups, X is a halogen, L is a ligand)
This reaction allows for the introduction of the adamantyl group into various organic molecules [].
Specific data on the melting point, boiling point, and solubility of 1-Adamantylzinc bromide is not readily available due to its air and moisture sensitivity. It is likely a white or light yellow solid, insoluble in water but soluble in organic solvents like tetrahydrofuran (THF) where it is typically sold as a solution [].